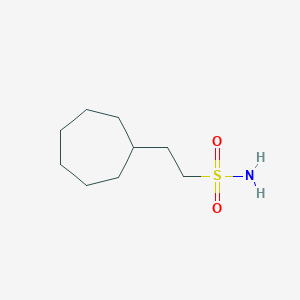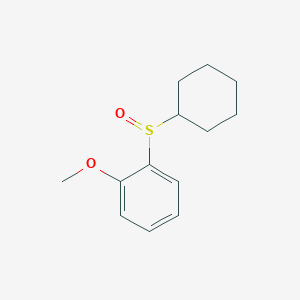![molecular formula C16H13BrN4O3 B12316388 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316388.png)
3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-[3-(4-bromophényl)-1-(2-carbamoyléthyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-énoïque est un composé organique complexe doté d’une structure unique qui comprend un groupe bromophényle, un groupe carbamoyléthyle et un groupe pyrazolyle. Ce composé suscite l’intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles .
Méthodes De Préparation
Une méthode courante implique la réaction de couplage de Suzuki-Miyaura, une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement utilisée . Cette réaction est connue pour ses conditions douces et sa tolérance aux groupes fonctionnels, ce qui la rend adaptée à la synthèse de molécules organiques complexes.
Analyse Des Réactions Chimiques
L’acide 3-[3-(4-bromophényl)-1-(2-carbamoyléthyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-énoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les agents réducteurs courants incluent l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).
Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre. Les réactifs courants incluent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, l’hydroxyde, le cyanure).
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L’acide 3-[3-(4-bromophényl)-1-(2-carbamoyléthyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-énoïque présente plusieurs applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several scientific research applications, including:
Mécanisme D'action
Le mécanisme d’action de l’acide 3-[3-(4-bromophényl)-1-(2-carbamoyléthyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-énoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu’il affecte l’activité de l’acétylcholinestérase, qui est cruciale pour l’hydrolyse de l’acétylcholine dans le système nerveux cholinergique . Cette interaction peut entraîner des modifications de la transmission des impulsions nerveuses et des effets comportementaux.
Comparaison Avec Des Composés Similaires
L’acide 3-[3-(4-bromophényl)-1-(2-carbamoyléthyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-énoïque est unique en raison de sa combinaison spécifique de groupes fonctionnels et de ses activités biologiques potentielles. Des composés similaires comprennent d’autres dérivés du pyrazole, tels que :
4-(3-(4-bromophényl)-5-(2,4-diméthoxyphényl)-4,5-dihydro-1H-pyrazol-1-yl) benzènesulfonamide : Ce composé a été étudié pour ses effets neurotoxiques.
Dérivés du 3-(3-bromophényl)-1-(2-carbamoyléthyl)-1H-pyrazol-4-yl : Ces composés partagent des caractéristiques structurelles similaires et ont été étudiés pour leurs activités biologiques.
Propriétés
Formule moléculaire |
C16H13BrN4O3 |
|---|---|
Poids moléculaire |
389.20 g/mol |
Nom IUPAC |
(E)-3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C16H13BrN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(23)24)9-21(20-15)6-5-14(19)22/h1-4,7,9H,5-6H2,(H2,19,22)(H,23,24)/b11-7+ |
Clé InChI |
BDLNALUQJNZQQE-YRNVUSSQSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC(=O)N)Br |
SMILES canonique |
C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)



![4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
![(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B12316351.png)

![3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole](/img/structure/B12316364.png)

![3-[(4-Cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B12316373.png)

